molecular formula C15H19N5O2 B2823967 6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-50-1

6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2823967
CAS RN: 878412-50-1
M. Wt: 301.35
InChI Key: UFGYESHFDJQQMA-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as CPT or camptothecin, is a natural alkaloid compound that has been found to have significant anti-cancer properties. It was first isolated from the bark of the Chinese tree Camptotheca acuminata in the 1960s, and since then, it has been widely studied for its potential as a cancer treatment.

Scientific Research Applications

Synthesis and Biological Activity of Purine Derivatives

Research on the synthesis of purine derivatives, such as the condensation leading to derivatives of 7,8-polymethylenehypoxanthines, provides a foundation for understanding the chemical properties and potential biological activities of complex purino[7,8-a]imidazole compounds. These studies often explore antiviral and antihypertensive activities, highlighting the potential medicinal chemistry applications of these compounds (Nilov et al., 1995).

Antineoplastic Activities of Imidazoacridinones

Investigations into the antineoplastic activities of imidazoacridinones, which share a similar heterocyclic core with the compound , have demonstrated potent in vivo activity against murine leukemia. These studies are crucial for understanding the structural activity relationships and optimizing the antitumor efficacy of such compounds (Cholody et al., 1996).

Development of Novel Enaminopurines

The synthesis of 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles illustrates another avenue of research focusing on novel purine analogs. These compounds, synthesized through different approaches, highlight the versatility of purine chemistry and its implications in developing new materials or therapeutic agents (Carvalho et al., 2004).

Multicomponent Synthesis of Polycyclic Structures

The one-pot multicomponent synthesis approach for creating benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives from readily available starting materials demonstrates a method for efficiently generating complex heterocyclic structures. This research underlines the importance of innovative synthetic methods in accessing bioactive heterocycles with potential scientific applications (Bayat et al., 2016).

properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-6-8-19-13(21)11-12(17(5)15(19)22)16-14-18(7-2)9(3)10(4)20(11)14/h6H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGYESHFDJQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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